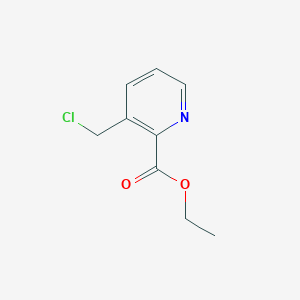

3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester

描述

3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is a pyridine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position and an ethyl ester (-COOCH₂CH₃) at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their electronic and steric properties, which influence reactivity, solubility, and biological activity .

Structure

3D Structure

属性

CAS 编号 |

94015-06-2 |

|---|---|

分子式 |

C9H10ClNO2 |

分子量 |

199.63 g/mol |

IUPAC 名称 |

ethyl 3-(chloromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 |

InChI 键 |

NMKVGHRJQNAOBS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C=CC=N1)CCl |

产品来源 |

United States |

准备方法

Direct Chlorination of Pyridine Derivatives

A widely reported method involves the chlorination of 3-hydroxymethyl-pyridine-2-carboxylic acid ethyl ester using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) . For instance, a patent by describes the use of POCl₃ under reflux conditions to replace the hydroxyl group with chlorine. The reaction proceeds via an intermediate phosphorochloridate, followed by nucleophilic displacement to yield the chloromethyl derivative.

Reaction Conditions :

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 80–110°C

- Time : 4–8 hours

- Yield : 70–85%

This method’s efficiency depends on the stoichiometric ratio of POCl₃ to the starting material, with excess reagent ensuring complete conversion. However, side reactions, such as ester hydrolysis, may occur if moisture is present.

Esterification Followed by Chlorination

An alternative approach involves synthesizing the ethyl ester prior to introducing the chloromethyl group. For example, 6-methyl-2-hydroxy-nicotinic acid ethyl ester undergoes chlorination with oxalyl chloride (C₂O₂Cl₂) under reflux to produce 2-chloro-6-methyl-3-pyridinecarboxylic acid ethyl ester, a structurally analogous compound.

Procedure :

- Starting Material : 6-Methyl-2-hydroxy-nicotinic acid ethyl ester (0.25 mol)

- Reagent : Oxalyl chloride (200 mL)

- Conditions : Reflux for 8 hours

- Workup : Solvent removal under reduced pressure, aqueous quenching, and filtration

- Yield : 73%

This method highlights the role of Lewis acids in facilitating chloride substitution. The use of oxalyl chloride minimizes byproducts compared to SOCl₂, as it generates gaseous byproducts (CO and CO₂) that are easily removed.

Mechanistic Insights

Chlorination Dynamics

The chlorination of hydroxymethyl or methyl groups on pyridine rings typically proceeds via electrophilic aromatic substitution (EAS) or radical mechanisms . In EAS, POCl₃ acts as a chlorinating agent by generating electrophilic Cl⁺ ions, which attack the electron-rich methyl group. Alternatively, radical initiators like azobisisobutyronitrile (AIBN) promote homolytic cleavage of C–H bonds, enabling chlorine insertion.

Esterification Kinetics

Esterification of pyridine-2-carboxylic acid with ethanol, catalyzed by sulfuric acid or thionyl chloride , follows a nucleophilic acyl substitution mechanism. The reaction’s rate is enhanced by polar aprotic solvents (e.g., THF) and elevated temperatures (60–80°C).

Optimization Strategies

Solvent Selection

Temperature and Time

Catalytic Additives

- Triethylamine : Neutralizes HCl byproducts, shifting equilibrium toward product formation.

- DMAP (4-Dimethylaminopyridine) : Accelerates esterification via nucleophilic catalysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Applications and Derivatives

3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester serves as a precursor for:

- Anticancer Agents : Via Suzuki coupling with boronic acids.

- Herbicides : Through nucleophilic displacement with thioureas.

化学反应分析

Types of Reactions: 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid ethyl ester.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are employed.

Major Products Formed:

Oxidation: Pyridine-2,3-dicarboxylic acid ethyl ester.

Reduction: 3-Methyl-pyridine-2-carboxylic acid ethyl ester.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is utilized in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways involving pyridine derivatives.

Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism by which 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or chemical synthesis.

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Differences

- Substituent Effects :

- Chloromethyl (-CH₂Cl) : Enhances reactivity in nucleophilic substitution reactions compared to simple chloro (-Cl) groups .

- Trifluoromethyl (-CF₃) : Increases electron deficiency, improving resistance to oxidation but reducing solubility in polar solvents .

- Thiophene vs. Pyridine : Thiophene’s sulfur atom alters electronic properties, enabling applications in conductive materials .

- Ester Groups :

- Ring Systems: Pyridine derivatives are smaller and more electron-deficient than quinoline analogs, affecting binding affinity in biological targets .

Contradictions and Limitations

常见问题

Q. What are the common synthetic routes for 3-chloromethyl-pyridine-2-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting pyridine-2-carboxylic acid derivatives with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions minimizes hydrolysis . Optimization involves:

- Temperature control : Maintaining 0–5°C during exothermic reactions.

- Solvent selection : Dichloromethane or THF for improved solubility.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- NMR : H NMR (CDCl) peaks for the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and pyridine protons (δ ~7.5–8.5 ppm) confirm structure .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : ESI-MS or GC-MS for molecular ion verification (e.g., [M+H] at m/z 214.6) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloromethyl group .

- Use amber glass vials to avoid photodegradation. Stability tests via TLC or HPLC every 3–6 months are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the chloromethyl group in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice. For Suzuki-Miyaura coupling:

- Polar aprotic solvents (DMF, DMSO) enhance Pd(PPh) catalytic activity but may increase side reactions .

- Additives : KCO improves yields compared to NaOAc in aryl boronic acid couplings .

- Kinetic monitoring : Use in-situ IR or LC-MS to track intermediates and optimize conditions .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and respiratory protection (NIOSH-approved N95 masks) during handling .

- Ventilation : Use fume hoods with >0.5 m/s airflow to limit airborne exposure .

- Alternatives : Replace with less toxic analogs (e.g., methyl esters) for preliminary screens .

Q. How does the chloromethyl group influence bioactivity in enzyme inhibition studies?

- Methodological Answer : The electrophilic chloromethyl group can alkylate cysteine residues in enzyme active sites. To validate:

- Mutagenesis : Replace cysteine with serine in target enzymes; loss of inhibition confirms mechanism .

- IC comparison : Test against non-chlorinated analogs (e.g., methyl esters) to isolate electronic effects .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks on the chloromethyl group .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinases) .

Data Contradiction Analysis

Q. Why do reported yields vary for esterification reactions under similar conditions?

- Methodological Answer : Variations arise from trace moisture or base strength. For reproducibility:

- Anhydrous protocols : Use molecular sieves or freshly distilled solvents .

- Base comparison : Triethylamine (pK = 10.7) outperforms weaker bases like pyridine in scavenging HCl .

Safety and Compliance

Q. What disposal protocols comply with environmental regulations for chlorinated pyridine derivatives?

- Methodological Answer :

- Neutralization : Treat with 10% NaOH to hydrolyze esters, followed by activated carbon filtration .

- Waste classification : Label as "halogenated organic waste" (EPA code D003) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。